molecular formula C21H21N3O2 B12076377 Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate

Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B12076377
M. Wt: 347.4 g/mol
InChI Key: VFZBJEFCGGYVIA-UHFFFAOYSA-N
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Description

Benzyl 5-cyanospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound belonging to the class of spirocyclic oxindoles. Spirocyclic oxindoles are known for their unique three-dimensional structures, which make them valuable in medicinal chemistry and drug discovery. This compound features a spiro-fused indoline and piperidine ring system, with a benzyl group and a cyano group attached to the structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-cyanospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multicomponent reactions. One common method is the three-component condensation reaction, which includes isatin, an amino acid, and a 1,3-dipolarophile . This reaction is often carried out in aqueous media using catalysts such as SBA-15-Pr-NHQ . The reaction conditions are generally mild, with short reaction times and high yields.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Green chemistry principles, such as using water as a solvent and employing recyclable catalysts, are often applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-cyanospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-cyanospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific combination of functional groups and spiro-fused ring system. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

benzyl 5-cyanospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C21H21N3O2/c22-13-17-6-7-19-18(12-17)21(15-23-19)8-10-24(11-9-21)20(25)26-14-16-4-2-1-3-5-16/h1-7,12,23H,8-11,14-15H2

InChI Key

VFZBJEFCGGYVIA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CNC3=C2C=C(C=C3)C#N)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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